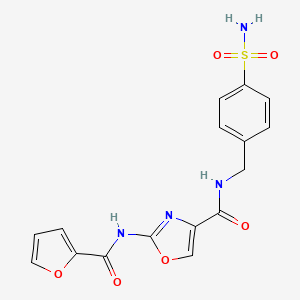

2-(furan-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(furan-2-carbonylamino)-N-[(4-sulfamoylphenyl)methyl]-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O6S/c17-27(23,24)11-5-3-10(4-6-11)8-18-14(21)12-9-26-16(19-12)20-15(22)13-2-1-7-25-13/h1-7,9H,8H2,(H,18,21)(H2,17,23,24)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLGXLNJQYOMIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide typically involves multi-step organic synthesis techniques. A common synthetic route might include:

Formation of the Furan-2-carboxamide: This can be achieved by reacting furan-2-carboxylic acid with an appropriate amine under dehydrating conditions.

Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and amides.

Attachment of the Sulfamoylbenzyl Group: This step involves the reaction of the oxazole derivative with 4-sulfamoylbenzyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

Reduction: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoylbenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydrooxazole derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(furan-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide is a chemical compound with the molecular formula C16H14N4O6S and a molecular weight of 390.4 g/mol . It contains a furan ring, an oxazole ring, and a sulfamoylbenzyl group.

Properties and Identifiers

Key identifiers for 2-(furan-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide:

- PubChem CID: 52907952

- IUPAC Name: 2-(furan-2-carbonylamino)-N-[(4-sulfamoylphenyl)methyl]-1,3-oxazole-4-carboxamide

- InChI: InChI=1S/C16H14N4O6S/c17-27(23,24)11-5-3-10(4-6-11)8-18-14(21)12-9-26-16(19-12)20-15(22)13-2-1-7-25-13/h1-7,9H,8H2,(H,18,21)(H2,17,23,24)(H,19,20,22)

- InChIKey: XTLGXLNJQYOMIM-UHFFFAOYSA-N

- SMILES: C1=COC(=C1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

- CAS Registry Number: 1286709-52-1

Applications

While specific applications of 2-(furan-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide are not detailed in the search results, the documents suggest potential uses based on its structural features:

- Medicinal Chemistry: Oxazole derivatives, of which this compound is a member, are known for diverse biological activities and potential applications in medicinal chemistry.

- Biological Activity Studies: The compound can be employed as a probe to study biological processes involving its target molecules.

- Building Block in Synthesis: It can serve as a building block for synthesizing more complex molecules.

Chemical Reactions

2-(furan-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide can participate in several types of chemical reactions:

- Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Undergoing nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

The products of these reactions depend on the specific conditions and reagents used.

Related Research

Mechanism of Action

The mechanism of action of 2-(furan-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Structural Analogues with Sulfamoylbenzyl Groups

Compounds bearing the 4-sulfamoylbenzyl moiety, such as 4-oxo-N-(4-sulfamoylbenzyl)-4H-chromene-2-carboxamide (6a) and 2-cyano-N-(4-sulfamoylphenyl)acetamide derivatives (13a–e), highlight the role of the sulfonamide group in enhancing solubility and target binding. For example:

- Chromene-2-carboxamides (6a–c) : These compounds exhibit carbonic anhydrase inhibitory activity, with substituents like methyl or chloro on the chromene core modulating potency . Compared to the oxazole-based target, the chromene system provides a planar, conjugated structure that may favor π-π stacking in enzyme active sites.

- Cyanoacetamide derivatives (13a–e): These compounds, synthesized via diazonium salt coupling, feature hydrazine linkers and aryl substituents (e.g., 4-methylphenyl, 4-methoxyphenyl).

Table 1: Key Structural and Functional Comparisons

*Inferred from structural similarity to kinase inhibitors in and .

Heterocyclic Carboxamide Derivatives

The oxazole core in the target compound distinguishes it from analogues like 2-(furan-2-carboxamido)-N-(benzimidazolyl)thiazole-4-carboxamide (7) () and N-(propargyl)oxazole-4-carboxamide (12c) ():

- Thiazole vs. Oxazole : Thiazole-based compound 7 inhibits CK1δ/ε kinases, likely due to the sulfur atom’s polarizability enhancing interactions with catalytic lysine residues . In contrast, the oxazole core’s lower electron density may reduce off-target binding, improving selectivity.

- Antiproliferative Oxazole Derivatives : Compound 12c demonstrates antiproliferative activity, suggesting the oxazole scaffold’s compatibility with cytotoxic applications. The target’s sulfamoylbenzyl group may further enhance cellular uptake compared to 12c ’s propargylamide .

Functional Group Impact on Bioactivity

- Sulfamoylbenzyl Group: Present in the target and chromene derivatives (6a–c), this group enhances water solubility and mimics endogenous sulfonamide-containing enzyme substrates (e.g., carbonic anhydrase) .

- Furan-2-carboxamido : The furan ring’s electron-rich nature may engage in hydrophobic interactions or hydrogen bonding, as seen in compound 7 ’s kinase inhibition .

- Oxazole Core : Compared to chromene or thiazole systems, oxazole’s lower aromaticity may reduce metabolic degradation, improving pharmacokinetics .

Biological Activity

2-(Furan-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by various studies and data.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a furan moiety, an oxazole ring, and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 398.37 g/mol. The structure can be depicted as follows:

Anticancer Activity

Research indicates that derivatives of oxazole, including 2-(furan-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide, exhibit significant anticancer properties. A study on related oxazole derivatives found that certain compounds could induce apoptosis in cancer cells. For instance, compounds with similar structures demonstrated an EC50 value of 270 nM in human colorectal DLD-1 cells, leading to a 63% tumor growth inhibition in xenograft models .

Table 1: Anticancer Activity of Oxazole Derivatives

| Compound | EC50 (nM) | GI50 (nM) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| 2-(Furan-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide | TBD | TBD | TBD |

| Related Compound 1k | 270 | 229 | 63 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. Studies have shown that oxazole derivatives possess activity against various bacteria, including Staphylococcus aureus and Escherichia coli. In vitro tests indicated that certain derivatives exhibited weak to moderate antimicrobial activity compared to standard antibiotics .

Table 2: Antimicrobial Activity against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-(Furan-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide | S. aureus | TBD |

| Related Compound A | E. coli | TBD |

Anti-inflammatory Activity

Additionally, the compound has been associated with anti-inflammatory effects. Oxazole derivatives have been reported to inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. The specific mechanisms of action remain under investigation but are thought to involve modulation of cytokine production .

Case Studies and Research Findings

Several studies have explored the biological activities of oxazole derivatives:

- Apoptosis Induction : A study highlighted the ability of certain oxazole derivatives to cleave PARP and induce DNA laddering in cancer cells, which are hallmarks of apoptosis .

- Antimicrobial Efficacy : A review on furan and oxazole derivatives noted their broad-spectrum antibacterial activity, showcasing their potential as lead compounds for developing new antibiotics .

- Inflammation Modulation : Research has suggested that modifications in the oxazole structure can enhance anti-inflammatory properties, indicating a promising avenue for therapeutic development .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(furan-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide?

The compound can be synthesized via a multi-step approach:

- Step 1 : Condensation of furan-2-carboxylic acid with oxazole-4-carboxylic acid derivatives to form the oxazole-furan core.

- Step 2 : Amidation of the oxazole-4-carboxylic acid intermediate with 4-sulfamoylbenzylamine using coupling agents like EDC/HOBt or DCC .

- Purification : Flash column chromatography (e.g., using gradients of hexane/ethyl acetate or DCM/methanol) is critical to isolate the final product, with yields typically ranging from 50% to 85% depending on substituents .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the oxazole, furan, and sulfamoylbenzyl groups.

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity, particularly for biological assays .

- X-ray Crystallography : Single-crystal studies (e.g., using SHELX software) resolve stereochemical ambiguities .

Q. What preliminary biological activities have been reported for sulfamoylbenzyl-linked oxazole derivatives?

Structural analogs demonstrate:

- Enzyme Inhibition : Selective inhibition of monoamine oxidase B (MAO-B) via competitive binding to the flavin adenine dinucleotide (FAD) domain .

- Analgesic Effects : Modulation of adenosine levels in murine pain models, suggesting potential CNS activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

- Control Experiments : Compare activity of the parent compound with derivatives lacking the sulfamoylbenzyl or furan groups to isolate pharmacophoric contributions .

- Biochemical Profiling : Use recombinant enzymes (e.g., hrMAO-A/B) to assess selectivity and rule off-target effects .

- Statistical Validation : Employ dose-response curves (IC₅₀ calculations) and ANOVA to validate reproducibility across assays .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- LogP Optimization : Introduce hydrophilic substituents (e.g., hydroxyl or carboxyl groups) to improve solubility while retaining sulfamoylbenzyl bioactivity .

- Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays. Replace labile groups (e.g., ester linkages) with stable amides .

- Biodistribution Studies : Radiolabel the compound (e.g., with ¹⁴C or ³H) to track tissue penetration and half-life .

Q. How can computational methods predict binding modes with target enzymes?

- Molecular Docking : Use software like AutoDock Vina to model interactions between the oxazole-furan core and active sites (e.g., MAO-B’s hydrophobic cavity) .

- MD Simulations : Run 100-ns simulations to assess stability of ligand-enzyme complexes and identify key residues (e.g., Tyr 435 in MAO-B) .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on furan) with inhibitory potency .

Q. What crystallographic challenges arise during structure determination of this compound?

- Twinned Crystals : Address using SHELXL’s TWIN command to refine data from pseudo-merohedral twins .

- Disorder in the Sulfamoyl Group : Apply restraints (e.g., SIMU/DELU) to model thermal motion in the benzyl-sulfonamide moiety .

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve weak high-resolution reflections for accurate electron density maps .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Yields

| Intermediate | Yield (%) | Purification Method | Reference |

|---|---|---|---|

| Oxazole-4-carboxylic acid | 75 | Hexane/EtOAc (4:6) | |

| 4-Sulfamoylbenzylamine | 85 | Recrystallization (EtOH) | |

| Final Compound | 60–70 | DCM/MeOH (95:5) |

Table 2 : Biological Activity of Structural Analogs

| Derivative | MAO-B IC₅₀ (nM) | Analgesic Efficacy (ED₅₀, mg/kg) | Reference |

|---|---|---|---|

| Parent Compound | 120 ± 15 | 10.2 ± 1.5 | |

| Des-Furan Analog | >1000 | >30 | |

| Des-Sulfamoylbenzyl Analog | 450 ± 40 | 25.6 ± 3.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.